HX 531 is classified as a retinoid X receptor antagonist. It is derived from synthetic methodologies aimed at exploring retinoid signaling mechanisms. The compound has been utilized in various studies to inhibit the dimerization of retinoid X receptors with their partners, thereby affecting downstream signaling pathways that regulate gene expression and cellular behavior.
The synthesis of HX 531 generally involves several organic chemistry techniques, including solid-phase synthesis and purification methods such as high-performance liquid chromatography (HPLC). Specific synthetic routes may vary depending on the desired purity and yield, but they typically include:
The detailed synthesis pathways can be found in specialized chemical literature, which outlines the specific reagents and conditions used during the synthesis process.
HX 531 features a complex molecular structure characteristic of retinoid compounds. The precise molecular formula and structural data can be represented as follows:
The three-dimensional conformation of HX 531 can be analyzed using molecular modeling software to predict its binding interactions with target receptors.
HX 531 participates in various chemical reactions primarily through its interaction with retinoid X receptors. Notably, it inhibits the formation of receptor dimers, which are crucial for the transcriptional regulation of target genes. Key reactions include:
Experimental data illustrate that treatment with HX 531 results in significant alterations in gene expression profiles, underscoring its role as a regulatory agent in biological systems.
The mechanism by which HX 531 exerts its effects involves several key steps:
Research indicates that these mechanisms are crucial for understanding how disruptions in retinoid signaling can affect various physiological processes.
HX 531 exhibits several notable physical and chemical properties:
These properties are essential for researchers when handling HX 531 in experimental settings.
HX 531 has diverse applications in scientific research, particularly in pharmacology and molecular biology:
HX 531 (chemical name: 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]-diazepin-12-yl)-benzoic acid) functions as a high-affinity competitive antagonist of retinoid X receptors (RXRs), exhibiting a half-maximal inhibitory concentration (IC₅₀) of 18 nM [1] [7]. Its mechanism involves direct competition with endogenous RXR ligands such as 9-cis retinoic acid (9cRA) for occupancy of the ligand-binding domain (LBD). This competitive binding prevents the conformational changes required for RXR activation [1] [4]. The antagonistic activity was quantitatively demonstrated using surface plasmon resonance (SPR) technology, which showed that HX 531 effectively displaces 9cRA from the RXR ligand-binding pocket, thereby inhibiting downstream transcriptional activity [4]. Functionally, this translates to the suppression of RXR-mediated processes, including the blockade of bexarotene-induced adipogenic reprogramming in myoblasts and the inhibition of white/brown pre-adipocyte differentiation into mature adipocytes [1] [2].
As a promiscuous heterodimerization partner, RXR forms complexes with numerous nuclear receptors, including peroxisome proliferator-activated receptor gamma (PPARγ) and retinoic acid receptor (RAR). HX 531 exerts differential effects on these heterodimeric complexes. In PPARγ-RXR heterodimers, HX 531 functions as a complete antagonist, inhibiting transcriptional activity even in the presence of PPARγ agonists like thiazolidinediones [2] [8]. This is attributed to its ability to stabilize heterodimers in transcriptionally inactive conformations. Conversely, HX 531 exhibits partial antagonism toward RAR-RXR heterodimers. SPR studies confirm that HX 531 binding to RXR within RAR-RXR complexes alters the heterodimer’s affinity for DNA response elements, thereby modulating transcriptional outcomes in pathways regulating cellular differentiation and metabolism [4] [8]. For example, in three-dimensional (3D) epithelial cultures, HX 531 (0.5 μM) counteracts retinoic acid-induced disruptions in desmosomal architecture by modulating RXR-dependent signaling within RAR-RXR complexes [3].
Table 1: Heterodimer-Specific Effects of HX 531
Heterodimer Complex | Effect of HX 531 | Functional Outcome | Reference |
---|---|---|---|
PPARγ-RXR | Complete antagonism | Inhibition of adipogenesis; Suppression of lipid accumulation | [2] [8] |
RAR-RXR | Partial antagonism | Normalization of epithelial morphology; Restoration of desmosomal protein localization | [3] [4] |
LXR-RXR | Antagonism | Reduction of hepatic triglyceride content | [7] |
Transcriptional repression by HX 531 manifests through multiple mechanisms. In RXR homodimers or permissive heterodimers (e.g., LXR-RXR), HX 531 binding induces a conformational shift that favors recruitment of corepressors (e.g., NCoR, SMRT) over coactivators to target gene promoters [1] [7]. Chromatin immunoprecipitation studies demonstrate enriched corepressor occupancy at RXR-regulated loci following HX 531 treatment. Additionally, HX 531 downregulates RXR-target genes involved in lipid metabolism (e.g., SREBP-1c, FABP4) and glucose homeostasis, contributing to reduced triglyceride deposition in adipose tissue, skeletal muscle, and liver [7] [8]. In keratinocyte models, HX 531 (0.5 μM) reverses retinoic acid-induced dysregulation of desmosomal cadherins (DSG1, DSG3) and tight junction proteins (claudin-1, claudin-4), thereby restoring epithelial barrier integrity—an effect attributable to transcriptional normalization of junctional protein genes [3].
The antagonistic efficacy of HX 531 is governed by specific interactions within the RXR ligand-binding pocket (LBP). Its diazepine-benzoic acid scaffold and nitro group form critical hydrogen bonds with residues in the LBP's activation function-2 (AF-2) helix region (e.g., with Gln 275, Arg 316 in RXRα) [4] [8]. Unlike agonists (e.g., 9cRA), which reposition helix H12 to create a coactivator-docking surface, HX 531 binding induces steric clashes that destabilize H12. This displaces H12 into a "repressive" orientation, occluding coactivator binding and facilitating corepressor recruitment. Mutagenesis studies confirm that substitutions at residues contacting the nitro group (e.g., Q275A) significantly attenuate HX 531 binding affinity, underscoring the chemical group's indispensability for antagonism [4].
HX 531 binding exerts allosteric control over RXR’s interaction with transcriptional coregulators. SPR assays using immobilized SRC-1 peptides (containing the LXXLL coactivator motif) reveal that HX 531 reduces the association rate (kₐ) of liganded RXR for SRC-1 by >50%, while moderately increasing its dissociation rate (kₑ) [4]. This results in an overall reduced binding affinity (increased K_D) for SRC-1. Mechanistically, HX 531 disrupts the charge clamp formed between RXR’s H12 and the SRC-1 LXXLL motif. Conversely, HX 531 enhances RXR’s affinity for corepressor motifs (e.g., LXXXIXXXL in NCoR) by stabilizing H12 in an open conformation. This allosteric switch explains HX 531’s ability to repress RXR-dependent transcription even in heterodimeric contexts where the partner receptor (e.g., RAR) is agonist-bound [4] [8].
Table 2: Kinetic Parameters of RXR-Coregulator Interactions Modulated by HX 531
Condition | Association Rate (kₐ; M⁻¹s⁻¹) | Dissociation Rate (kₑ; s⁻¹) | Affinity (K_D; M) | Reference |
---|---|---|---|---|
RXR + 9cRA + SRC-1 peptide | 1.2 × 10⁵ | 7.1 × 10⁻³ | 5.92 × 10⁻⁸ | [4] |
RXR + HX531 + SRC-1 peptide | 5.3 × 10⁴ | 9.8 × 10⁻³ | 1.85 × 10⁻⁷ | [4] |
RXR + HX531 + NCoR peptide | Not reported | Not reported | Increased affinity | [8] |
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